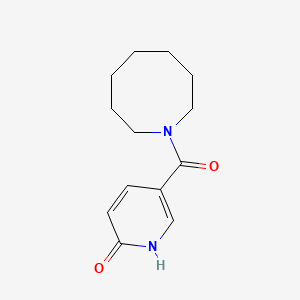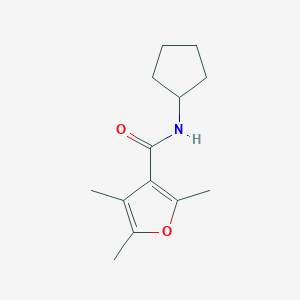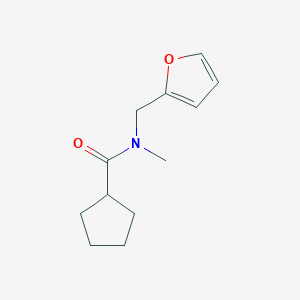
Azetidin-1-yl-(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(4-methoxyphenyl)methanone is a chemical compound that belongs to the class of ketones. It is also known as MK-2866 or Ostarine. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Azetidin-1-yl-(4-methoxyphenyl)methanone works by binding to androgen receptors in the body. This results in the activation of genes involved in the growth and repair of skeletal muscle and bone tissue. It also has a selective binding affinity for androgen receptors in these tissues, making it a potentially safer alternative to traditional anabolic steroids.
Biochemical and Physiological Effects
Azetidin-1-yl-(4-methoxyphenyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have a positive effect on insulin resistance and glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using Azetidin-1-yl-(4-methoxyphenyl)methanone in lab experiments is its selectivity for androgen receptors in skeletal muscle and bone tissue. This makes it a potentially safer alternative to traditional anabolic steroids, which can have harmful effects on other tissues in the body. However, one limitation of using Azetidin-1-yl-(4-methoxyphenyl)methanone in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are many potential future directions for research on Azetidin-1-yl-(4-methoxyphenyl)methanone. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Another area of interest is its potential use in the treatment of cancer cachexia. Further research is also needed to better understand its long-term effects and potential side effects. Additionally, research is needed to develop more efficient synthesis methods and to optimize dosing and administration protocols.
In conclusion, Azetidin-1-yl-(4-methoxyphenyl)methanone has shown great potential as a therapeutic agent for a variety of conditions. Its selectivity for androgen receptors in skeletal muscle and bone tissue makes it a potentially safer alternative to traditional anabolic steroids. However, further research is needed to fully understand its potential benefits and limitations.
Synthesis Methods
Azetidin-1-yl-(4-methoxyphenyl)methanone is synthesized by reacting 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with azetidine-1-carboxylic acid to form the final product, Azetidin-1-yl-(4-methoxyphenyl)methanone.
Scientific Research Applications
Azetidin-1-yl-(4-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have anabolic effects on skeletal muscle and bone tissues, making it a potential treatment for muscle wasting and osteoporosis. It has also been investigated for its potential use in the treatment of cancer cachexia, a condition characterized by weight loss and muscle wasting in cancer patients.
properties
IUPAC Name |
azetidin-1-yl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-3-9(4-6-10)11(13)12-7-2-8-12/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZCMALGFNEIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)



![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)

![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)